2-(2,4-Difluorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone

Conformational flexibility Linker SAR Rotatable bond count

2-(2,4-Difluorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034392-27-1) is a synthetic heterocyclic compound built on a quinoline–pyrrolidine scaffold bearing a 2,4-difluorophenyl group connected via an ethanone (-CH₂-CO-) linker to the pyrrolidine nitrogen. Its molecular formula is C₂₁H₁₈F₂N₂O₂ (MW 368.38 g/mol), and it is commercially available for research use at ≥95% purity.

Molecular Formula C21H18F2N2O2
Molecular Weight 368.384
CAS No. 2034392-27-1
Cat. No. B2928608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone
CAS2034392-27-1
Molecular FormulaC21H18F2N2O2
Molecular Weight368.384
Structural Identifiers
SMILESC1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CC4=C(C=C(C=C4)F)F
InChIInChI=1S/C21H18F2N2O2/c22-16-7-5-15(18(23)12-16)11-21(26)25-10-9-17(13-25)27-20-8-6-14-3-1-2-4-19(14)24-20/h1-8,12,17H,9-11,13H2
InChIKeyRLCNPUJIFUOMQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Difluorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034392-27-1): Structural Identity and Procurement Baseline


2-(2,4-Difluorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034392-27-1) is a synthetic heterocyclic compound built on a quinoline–pyrrolidine scaffold bearing a 2,4-difluorophenyl group connected via an ethanone (-CH₂-CO-) linker to the pyrrolidine nitrogen. Its molecular formula is C₂₁H₁₈F₂N₂O₂ (MW 368.38 g/mol), and it is commercially available for research use at ≥95% purity . The compound belongs to a broader class of quinolin-2-yloxy pyrrolidine derivatives that have been explored in patent literature for kinase inhibition (including KRAS, EGFR, and FAK), GABAA receptor modulation, and antimicrobial applications [1][2][3]. Critically, this compound is a structural isomer of the well-characterized pan-RSK inhibitor LJI308 (CAS 1627709-94-7), which shares the identical molecular formula but possesses a completely different connectivity .

Why In-Class Substitution Fails for 2-(2,4-Difluorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone: Linker, Fluorine Pattern, and Scaffold-Level Implications


Within the quinolin-2-yloxy pyrrolidine chemotype, seemingly minor structural modifications produce profound differences in conformational dynamics, target engagement potential, and physicochemical properties. The ethanone (-CH₂-CO-) linker in CAS 2034392-27-1 introduces an additional sp³-hybridized methylene unit compared to the methanone (-CO-) linker found in its closest registered analog, CAS 2034328-19-1 [1]. This single-atom insertion increases the rotatable bond count, alters the spatial orientation of the 2,4-difluorophenyl ring relative to the pyrrolidine-quinoline core, and may significantly impact binding pocket complementarity and metabolic stability. Furthermore, the 2,4-difluorophenyl substitution pattern is distinct from the 2,6-difluorophenyl regiochemistry present in related analogs (e.g., CAS 2034616-51-6), which alters both electronic distribution and steric profile [2]. Patent-level SAR studies on quinoline-pyrrolidine series have demonstrated that even conservative linker modifications can shift IC₅₀ values by ≥3-fold against kinase targets . Consequently, interchanging any in-class analog without verifying equivalent performance in the specific assay system of interest carries a material risk of divergent biological readout.

2-(2,4-Difluorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone: Quantitative Differential Evidence Against Closest Comparators


Ethanone vs. Methanone Linker: Conformational Flexibility and Rotatable Bond Differentiation Relative to CAS 2034328-19-1

CAS 2034392-27-1 features an ethanone linker (-CH₂-CO-) connecting the 2,4-difluorophenyl group to the pyrrolidine nitrogen. Its closest registered structural analog, CAS 2034328-19-1, employs a methanone linker (-CO-) that eliminates the methylene spacer. This difference increases the rotatable bond count from 5 (for the methanone analog) to 6 (for the target compound), as derived from SMILES-based topological analysis [1]. The additional sp³ carbon introduces a degree of conformational freedom that can modulate the distance and dihedral angle between the difluorophenyl ring and the quinoline-pyrrolidine pharmacophore. In quinoline-pyrrolidine SAR precedent, linker modifications of comparable magnitude have been reported to shift biochemical IC₅₀ values by approximately 3-fold against kinase targets . This establishes CAS 2034392-27-1 as a mechanistically non-interchangeable chemotype relative to its methanone congener.

Conformational flexibility Linker SAR Rotatable bond count

Molecular Formula Isomerism with LJI308: Implications for Screening Library Design and Target Deconvolution

CAS 2034392-27-1 shares the exact molecular formula C₂₁H₁₈F₂N₂O₂ (MW 368.38) with LJI308 (CAS 1627709-94-7), yet the two compounds are constitutional isomers with fundamentally different scaffolds. LJI308 is a 2,6-difluoro-4-[4-(morpholin-4-ylphenyl)pyridin-3-yl]phenol and a potent pan-RSK inhibitor (IC₅₀: RSK1 = 6 nM, RSK2 = 4 nM, RSK3 = 13 nM) with demonstrated kinome-wide selectivity in a 442-kinase panel . In contrast, CAS 2034392-27-1 is a quinoline-pyrrolidine-ethanone bearing a 2,4-difluorophenyl substituent. These two isomers would generate identical mass spectrometry signals (m/z 368.38 [M]+) and share the same monoisotopic mass, yet their biological target profiles are expected to be entirely distinct based on scaffold divergence. This isomerism carries practical consequences: (i) in high-throughput screening, the two compounds cannot be distinguished by MS-based quality control alone; (ii) purchasing one isomer in place of the other would confound any RSK-focused screening campaign.

Molecular isomerism Screening library Target deconvolution RSK inhibitor

2,4-Difluorophenyl vs. 2,6-Difluorophenyl Regiochemistry: Impact on Electronic Profile and Metabolic Soft-Spot Prediction

The 2,4-difluorophenyl substitution pattern in CAS 2034392-27-1 differs from the 2,6-difluorophenyl pattern found in closely related quinolin-2-yloxy pyrrolidine derivatives such as N-(2,6-difluorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide (CAS 2034616-51-6) [1]. The 2,4-substitution leaves the para-position fluorinated while the ortho- and para-fluorines exert electron-withdrawing effects that influence the acidity of the benzylic CH₂ protons and the electron density of the aromatic ring. In the 2,6-difluoro analog series, vendor descriptions note that the 2,6-difluorophenyl substitution 'improves metabolic stability and bioavailability' by blocking CYP-mediated oxidation at both ortho positions [2]. In the 2,4-difluoro isomer, the unsubstituted 6-position may represent a potential metabolic soft spot not present in the 2,6-analogs, creating a differentiated metabolic liability profile. However, no experimental metabolic stability data (e.g., microsomal t₁/₂, intrinsic clearance) has been published for either compound, and this differentiation remains at the level of in silico prediction.

Fluorine regiochemistry Metabolic stability Electronic effects CYP oxidation

Topological Polar Surface Area (TPSA) and Drug-Likeness Profile: Differentiation from 2-Chlorophenyl and Pyrrole Analogs

The target compound possesses a topological polar surface area (TPSA) of 97.47 Ų, as derived from the molbic.idrblab.net database entry for this chemotype [1]. This falls within the favorable range below 140 Ų associated with oral bioavailability potential. The compound has 5 rotatable bonds, 2 hydrogen bond donors, and 7 hydrogen bond acceptors, placing it compliant with Lipinski's Rule of Five. Its computed logP is approximately 6.09, indicating high lipophilicity that exceeds the typical Rule of Five threshold (logP < 5) [1]. Compared to the 2-chlorophenyl analog (2-(2-chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone), the difluoro substitution modestly increases electronegativity and may reduce non-specific protein binding relative to the more lipophilic chloro congener . The 2-(1H-pyrrol-1-yl) analog (CAS 2034248-15-0) introduces a heteroaromatic ring with different π-stacking potential compared to the difluorophenyl motif . These physicochemical differences translate to distinct solubility, permeability, and non-specific binding profiles that preclude simple interchangeability in biological assays.

Physicochemical properties TPSA Drug-likeness Lipinski parameters

Vendor Purity Benchmark and Availability: Procurement-Grade Specification vs. Research Standards

CAS 2034392-27-1 is commercially available from Chemenu (Catalog No. CM814630) at a specified purity of ≥95% . This purity level is comparable to the 95% specification typical for research-grade quinoline-pyrrolidine building blocks in this CAS series . In contrast, the well-characterized isomer LJI308 (CAS 1627709-94-7) is available from multiple vendors (Tocris, Cayman Chemical, Axon Medchem) at ≥98% purity with full HPLC, NMR, and MS characterization, reflecting its status as a validated chemical probe . The lower purity specification for CAS 2034392-27-1 (≥95% vs. ≥98%) and the absence of published spectroscopic characterization data imply that end-users should budget for in-house purification (e.g., preparative HPLC) and full analytical characterization (¹H/¹³C NMR, HRMS) prior to quantitative biological assays, particularly for concentration-response studies where 5% impurities could confound IC₅₀ determinations.

Purity specification Vendor comparison Procurement Quality control

Scaffold Context in Quinoline-Pyrrolidine Patent Space: Positioning Relative to KRAS and Kinase Inhibitor Chemotypes

The quinolin-2-yloxy pyrrolidine scaffold is prominently represented in recent patent filings, including Incyte Corporation's quinoline-based KRAS inhibitor series (US20240368152A1, US20230144051A1/US11939328B2) [1][2] and earlier patents covering quinoline carbonyl pyrrolidines as GABAA receptor benzodiazepine-site ligands [3]. While CAS 2034392-27-1 itself has not been explicitly exemplified in these patent documents, the ethanone-linked 2,4-difluorophenyl motif occupies a distinct chemical space relative to the exemplified patent compounds, which predominantly feature direct carbonyl linkages or more elaborate substitution. 2-Arylquinoline chemotypes have demonstrated potent dual EGFR/FAK kinase inhibition in peer-reviewed studies, with select compounds achieving IC₅₀ values of 20–25 nM against EGFR and 14–23 nM against FAK [4]. The ethanone linker in CAS 2034392-27-1 represents a structurally differentiated motif that may offer advantages in freedom-to-operate considerations relative to more heavily patented methanone-linked series.

Patent landscape KRAS inhibitor Kinase inhibitor Quinoline scaffold Intellectual property

2-(2,4-Difluorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry Lead Generation: Scaffold-Hopping from Methanone to Ethanone Linker Series

For medicinal chemistry teams developing kinase or GPCR-targeted libraries, CAS 2034392-27-1 provides an ethanone-linked scaffold alternative to the more common methanone-linked quinoline-pyrrolidines exemplified in Incyte's KRAS inhibitor patents [1]. The additional methylene unit increases conformational flexibility (6 vs. 5 rotatable bonds) and may sample binding pocket geometries inaccessible to the rigid methanone series . Researchers should procure this compound as a core scaffold for parallel SAR exploration alongside the methanone analog (CAS 2034328-19-1), using biochemical kinase profiling to quantify the linker's impact on potency and selectivity. Given the 2,4-difluorophenyl regiochemistry, metabolic soft-spot analysis via microsomal incubation is recommended to benchmark stability against 2,6-difluoro analogs [2].

Chemical Biology Tool Compound Development: Isomer-Controlled Experimental Design

Because CAS 2034392-27-1 is a constitutional isomer of the validated RSK inhibitor LJI308 (same MF, same MW), any chemical biology program investigating RSK-dependent phenotypes must implement rigorous compound identity verification [1]. The recommended workflow includes: (i) NMR and HPLC-MS confirmation upon receipt to exclude isomeric cross-contamination; (ii) use of CAS 2034392-27-1 as a negative control isomer in RSK biochemical assays alongside LJI308 as the positive control; (iii) documentation of lot-specific analytical data to support experimental reproducibility. This isomer pair also presents a unique opportunity for studying scaffold-specific polypharmacology, where identical molecular formula compounds can be profiled in parallel across kinome panels to map connectivity-dependent selectivity .

Synthetic Methodology Development: Quinoline-Pyrrolidine Coupling Optimization

CAS 2034392-27-1 serves as a representative substrate for optimizing quinolin-2-yloxy pyrrolidine synthetic routes. The compound's modular architecture (2,4-difluorophenylacetyl group coupled to 3-(quinolin-2-yloxy)pyrrolidine) makes it a useful model system for amide bond formation studies, Mitsunobu reactions for quinoline-pyrrolidine etherification, or transition-metal-catalyzed coupling approaches [1]. The 95%+ commercial purity specification provides a benchmark for evaluating synthetic methodology improvements, where researchers can target >98% purity via optimized conditions and characterize products by NMR, HPLC, and HRMS .

Analytical Reference Standard: Isomer Differentiation in Mass Spectrometry-Limited Workflows

The isomeric relationship between CAS 2034392-27-1 and LJI308 (CAS 1627709-94-7) makes this compound valuable as an analytical reference standard for developing HPLC methods capable of resolving constitutional isomers sharing identical molecular mass [1]. Analytical chemistry groups can use this compound to validate chromatographic separation methods where MS detection alone would fail to distinguish the two isomers. Key method development parameters include optimizing stationary phase selectivity (e.g., phenyl-hexyl or pentafluorophenyl columns) and mobile phase conditions to achieve baseline resolution (Rs > 1.5) between the quinoline-pyrrolidine scaffold and the pyridine-morpholinophenyl scaffold .

Quote Request

Request a Quote for 2-(2,4-Difluorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.